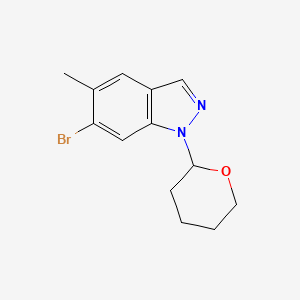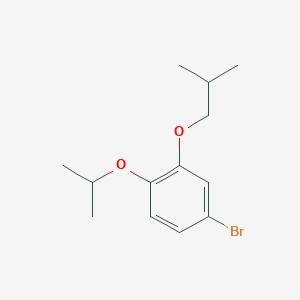
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and an azidopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-1-methoxybenzene.
Alkylation: The 4-bromo-1-methoxybenzene undergoes alkylation with 3-bromopropanol to form 2-(3-bromopropoxy)-4-bromo-1-methoxybenzene.
Azidation: The bromopropoxy intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to replace the bromine atom with an azide group, yielding this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures are in place due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
1,2,3-Triazoles: Formed via Huisgen cycloaddition.
Amines: Formed via reduction of the azide group.
Carbonyl Compounds: Formed via oxidation of the methoxy group.
科学的研究の応用
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Materials Science: The azide group can be used for cross-linking polymers, enhancing the properties of materials such as hydrogels and nanogels.
Medicinal Chemistry:
作用機序
The mechanism of action of 2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene largely depends on the specific reactions it undergoes. For example:
類似化合物との比較
Similar Compounds
2-(3-Azidopropoxy)-4-fluoro-1-methoxybenzene: Similar structure but with a fluorine atom instead of bromine.
2-(3-Azidopropoxy)-4-chloro-1-methoxybenzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(3-Azidopropoxy)-4-bromo-1-methoxybenzene is unique due to the presence of both a bromine atom and an azide group, which allows for a wide range of chemical reactions and applications. The bromine atom can be used for further functionalization, while the azide group enables click chemistry and other transformations .
特性
IUPAC Name |
2-(3-azidopropoxy)-4-bromo-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c1-15-9-4-3-8(11)7-10(9)16-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYAAORMVZGNQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














